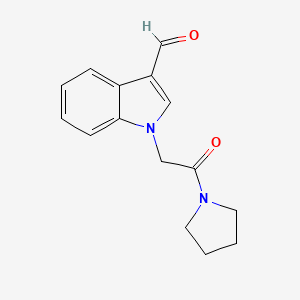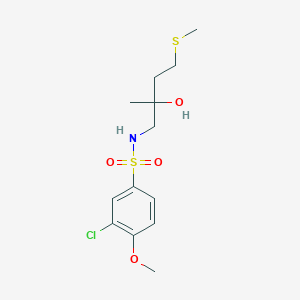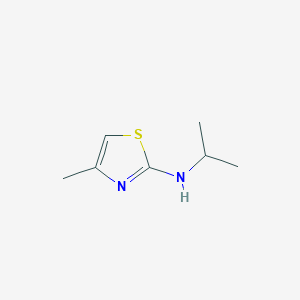
3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid, also known as 3-Cyano-4-Pyrrolpropanoic Acid (CPPA), is an organic compound belonging to the family of carboxylic acids. CPPA is an important compound used in various scientific research applications, as it is known to possess both biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Electrochemical Properties and Applications
Studies on related compounds, such as unsymmetrical dihydropyridines and cyanoacrylic acid derivatives, highlight their electrochemical behavior and applications in creating cyclic compounds through reduction and oxidation processes. For example, the electrochemical study of unsymmetrical dihydropyridines in a protic medium reveals pathways to cyclic compounds with potential applications in materials science and synthetic chemistry (David et al., 1995).
Solar Cell Applications
Organic sensitizers, including those with cyanoacrylic acid groups, have been engineered for solar cell applications, demonstrating high incident photon-to-current conversion efficiency. These sensitizers, when anchored onto TiO2 films, showcase the potential of related compounds in improving the efficiency of dye-sensitized solar cells (Kim et al., 2006).
Renewable Building Blocks for Materials Science
Compounds such as phloretic acid have been explored for their reactivity towards benzoxazine ring formation, offering a sustainable alternative to phenol in the synthesis of materials with thermal and thermo-mechanical properties suitable for a wide range of applications. This illustrates the potential of utilizing related compounds as renewable building blocks in materials science (Trejo-Machin et al., 2017).
Synthesis and Properties of Dye Compounds
Research into the synthesis of cyano and dimethylaminophenyl propenoic acid dyes demonstrates the versatility of similar compounds in the development of new materials with specific electronic and thermal properties. These studies contribute to the fields of materials science and organic electronics, showing the potential applications of related compounds in creating functional materials (Kotteswaran et al., 2016).
Antimicrobial Applications
The synthesis of compounds from related chemical structures has led to the discovery of materials with antimicrobial properties. For instance, the conversion of substituted toluenes into propanoic acid derivatives underlines the potential of these compounds in medicinal chemistry, particularly in the synthesis of antimicrobial agents (Cai et al., 2007).
Propiedades
IUPAC Name |
3-(4-cyanophenyl)-3-(2,5-dimethylpyrrol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-4-12(2)18(11)15(9-16(19)20)14-7-5-13(10-17)6-8-14/h3-8,15H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMDHQWSNYPCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)O)C2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2826398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2826399.png)



![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2826405.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2826408.png)

![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)
![11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2826413.png)

